molecular formula C21H19Cl2OP B2355703 3-Chloro-2-oxopropyl triphenylphosphonium chloride CAS No. 13605-65-7; 78114-46-2

3-Chloro-2-oxopropyl triphenylphosphonium chloride

Cat. No. B2355703
Key on ui cas rn: 13605-65-7; 78114-46-2
M. Wt: 389.26
InChI Key: HLQOHQLJKMAQPH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06441196B2

Procedure details

The procedure of Tome et al., Tetrahedron Letters, Volume 37, pp 6951-6954 (1996), was followed. 1,3-Dichloroacetone (8.0 g) and Ph3P (15.0 g) were stirred in THF (38 mL) at reflux for 4 h. The cooled suspension was diluted with ether, filtered and the solid was washed with ether and dried to give (3-chloro-2-oxopropyl)triphenylphosphonium chloride (20.86 g) as a white solid. This material was dissolved in a mixture of water (110 mL) and MeOH (110 mL) and treated with NaHCO3 (10.3 g). The resulting white precipitate was collected by filtration, washed with water and dried in vacuo to give 1-chloro-3-(triphenylphosphanylidene)-2-propanone (18.25 g). A solution of this phosphorane (18.2 g) and 3-chlorophenol (7.28 g) was stirred with K2CO3 (28.57 g) in DMSO (91 mL) at 62° C. for 18 then diluted with water (2 L), extracted with ether (3×1 L), dried (MgSO4), filtered and concentrated to give 1-(3-chlorophenoxy)-3-(triphenylphosphanylidene)-2-propanone (21.7 g) as a tan solid. 1H NMR (CDCl3): δ 4.02 (s, 2H), 4.23-4.35 (d, 1H), 7.42-7.72 (m, 15H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH2:5]Cl)=[O:4].[CH:7]1[CH:12]=[CH:11][C:10]([P:13]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:9][CH:8]=1>C1COCC1.CCOCC>[Cl-:1].[Cl:1][CH2:2][C:3](=[O:4])[CH2:5][P+:13]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:10]1[CH:9]=[CH:8][CH:7]=[CH:12][CH:11]=1 |f:4.5|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
15 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
38 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[Cl-].ClCC(C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.86 g
YIELD: CALCULATEDPERCENTYIELD 170.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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